Cas no 19210-21-0 ((2S)-2-Chloro-1-propanol)

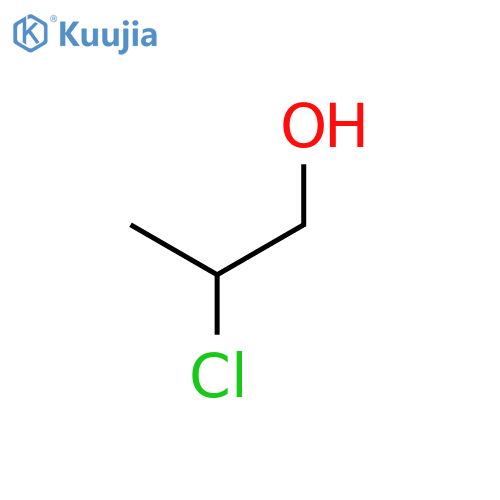

(2S)-2-Chloro-1-propanol structure

商品名:(2S)-2-Chloro-1-propanol

(2S)-2-Chloro-1-propanol 化学的及び物理的性質

名前と識別子

-

- (S)-2-Chloropropan-1-ol

- (S)-(+)-Propylene chlorohydrin

- (S)-(+)-2-Chloro-1-propanol

- (S)-(-)-2-Chloro-1-propanol

- (s)-1-propano

- (s)-1-propanol

- (S)-(+)-2-Chloroprop

- (S)-2-CHLORO-1-PROPANOL

- (2S)-2-Chloro-1-propanol

- (S)-2-Chloropropane-1-ol

- 1-Propanol, 2-chloro-, (S)-

- (S)-(+)-2-CHLOROPROPAN-1-OL

- (2S)-2-chloropropan-1-ol

- VZIQXGLTRZLBEX-VKHMYHEASA-N

- sJQHBHaIfjdp@

- 1-Propanol, 2-chloro-, (2S)-

- PubChem8285

- 2-Chloro-1-propanol #

- (s)-2-chloro-propan-1-ol

- LS30257

- FCH3459529

- 1-Propanol, 2-chloro-, (2S)- (9CI)

- AX80

- H11590

- J-012415

- (R)-(-)-2-Chloro-1-propanol

- 19210-21-0

- CS-W016664

- (S)-(+)-2-Chloro-1-propanol, 97%

- AKOS016844303

- MFCD00010812

- AMY21357

- PS-17849

-

- MDL: MFCD00010812

- インチ: 1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1

- InChIKey: VZIQXGLTRZLBEX-VKHMYHEASA-N

- ほほえんだ: Cl[C@@]([H])(C([H])([H])[H])C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 94.01850

- どういたいしつりょう: 94.018543

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 22.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 0.6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.103 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 70.3 °C/75 mmHg(lit.)

- フラッシュポイント: 華氏温度:111.2°f

摂氏度:44°c - 屈折率: n20/D 1.438(lit.)

- すいようせい: 解体

- PSA: 20.23000

- LogP: 0.60600

- 光学活性: [α]19/D +17.5°, neat

- ようかいせい: 使用できません

- ひせんこうど: 17 º (c=neat)

(2S)-2-Chloro-1-propanol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226-H302 + H312 + H332-H319

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:UN 2611

- WGKドイツ:3

- 危険カテゴリコード: 10-20/21/22-36

- セキュリティの説明: S16-S26-S27-S36/37/39

-

危険物標識:

- リスク用語:R10; R20/21/22; R36/37/38

- セキュリティ用語:S16;S26;S27;S36/37/39

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

(2S)-2-Chloro-1-propanol 税関データ

- 税関コード:2905590090

- 税関データ:

中国税関コード:

2905590090概要:

2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(2S)-2-Chloro-1-propanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB483623-250 mg |

(S)-(+)-2-Chloropropan-1-ol |

19210-21-0 | 250mg |

€164.30 | 2023-05-18 | ||

| TRC | C278885-500mg |

(2S)-2-Chloro-1-propanol |

19210-21-0 | 500mg |

$ 224.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S95640-100mg |

(S)-2-Chloropropan-1-ol |

19210-21-0 | 100mg |

¥276.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S95640-1g |

(S)-2-Chloropropan-1-ol |

19210-21-0 | 1g |

¥1196.0 | 2021-09-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138418-250mg |

(2S)-2-Chloro-1-propanol |

19210-21-0 | ≥97% | 250mg |

¥335.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S95640-5g |

(S)-2-Chloropropan-1-ol |

19210-21-0 | 5g |

¥4416.0 | 2021-09-04 | ||

| TRC | C278885-1g |

(2S)-2-Chloro-1-propanol |

19210-21-0 | 1g |

$ 310.00 | 2022-04-01 | ||

| eNovation Chemicals LLC | D757750-5g |

1-Propanol, 2-chloro-, (2S)- (9CI) |

19210-21-0 | 98% | 5g |

$220 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138418-1g |

(2S)-2-Chloro-1-propanol |

19210-21-0 | ≥97% | 1g |

¥1055.90 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024701-250mg |

(S)-2-Chloropropan-1-ol |

19210-21-0 | 98% | 250mg |

¥146.00 | 2023-11-21 |

(2S)-2-Chloro-1-propanol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:19210-21-0)(S)-(+)-2-氯-1-丙醇

注文番号:LE1661360

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

(2S)-2-Chloro-1-propanol 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

19210-21-0 ((2S)-2-Chloro-1-propanol) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19210-21-0)(2S)-2-Chloro-1-propanol

清らかである:99%

はかる:5g

価格 ($):195.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:19210-21-0)S)-(+)-2-Chloropropan-1-ol

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ